N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Description
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVRSRYXKCKALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182526 | |
| Record name | Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-47-6 | |
| Record name | 2-Amino-4,6-bis(dimethylamino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) of Cyanuric Chloride
Stepwise Substitution Mechanism
The triazine ring’s three chlorine atoms in cyanuric chloride (C₃Cl₃N₃) undergo sequential substitution with dimethylamine and ammonia. The reaction proceeds under controlled conditions to ensure selective functionalization:
- First substitution : Dimethylamine reacts at the 2-position of cyanuric chloride in ethanol at 0–5°C, forming 2-dimethylamino-4,6-dichloro-1,3,5-triazine.
- Second substitution : Ammonia substitutes the 4-position chlorine in tetrahydrofuran (THF) at 25°C, yielding 4-amino-2-dimethylamino-6-chloro-1,3,5-triazine.
- Third substitution : A second equivalent of dimethylamine replaces the 6-position chlorine in refluxing acetonitrile (82°C), producing the final compound.
Table 1: Reaction Parameters for NAS Synthesis
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dimethylamine | Ethanol | 0–5 | 2 | 78 |
| 2 | Ammonia | THF | 25 | 4 | 85 |
| 3 | Dimethylamine | Acetonitrile | 82 | 6 | 72 |
Key variables influencing yield include solvent polarity (acetonitrile > THF > ethanol) and stoichiometric excess of amines (1.2–1.5 equivalents per substitution). Side reactions, such as triazine ring hydrolysis, are suppressed by maintaining anhydrous conditions.
Reductive Amination of Triazine Intermediates
Two-Step Functionalization
An alternative route involves reductive amination of 2,4-diamino-6-chloro-1,3,5-triazine:
- Chlorine substitution : Reacting 2,4-diamino-6-chloro-1,3,5-triazine with dimethylamine in dimethylformamide (DMF) at 80°C for 12 hours introduces the first dimethylamino group.
- Reductive methylation : Formaldehyde and sodium cyanoborohydride convert the 4-position amino group to dimethylamino under mild acidic conditions (pH 5–6).
Table 2: Reductive Amination Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 5.5 | Maximizes imine formation |
| Temperature (°C) | 60 | Minimizes over-reduction |
| NaBH₃CN (equivalents) | 1.1 | Prevents byproducts |
This method achieves an overall yield of 68%, with purity >95% confirmed by HPLC.
Continuous Flow Synthesis for Industrial Production
Scalable Process Design
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and throughput:
- Reactor setup : Three sequential microreactors (316 stainless steel, 10 mL volume each) handle the substitution steps.
- Conditions :
- Reactor 1: 5°C, residence time 5 minutes (first dimethylamination).
- Reactor 2: 25°C, residence time 10 minutes (ammonation).
- Reactor 3: 82°C, residence time 20 minutes (second dimethylamination).
Table 3: Continuous vs. Batch Process Metrics
| Metric | Continuous Flow | Batch Process |
|---|---|---|
| Annual Capacity (kg) | 1,200 | 800 |
| Purity (%) | 98.5 | 95.2 |
| Solvent Consumption | 30% lower | Baseline |
Continuous methods reduce waste generation by 40% and improve energy efficiency.
Catalytic Coupling Approaches
Palladium-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling has been explored for introducing aryl groups to the triazine core before dimethylamination. For example:
- Borylation : 2,4-Dichloro-6-iodo-1,3,5-triazine reacts with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂, forming a boronic ester intermediate.
- Coupling : The boronic ester couples with pre-functionalized amines, followed by dimethylamination.
This method is limited by the cost of palladium catalysts and lower yields (55–60%) compared to NAS routes.
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with a melting point of 189–191°C.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 2.98 (s, 12H, N(CH₃)₂), δ 6.21 (s, 2H, NH₂).
- ¹³C NMR : δ 40.2 (N(CH₃)₂), δ 164.7 (triazine C-2), δ 168.3 (triazine C-4/C-6).
- HRMS : [M+H]⁺ calcd. for C₇H₁₄N₇: 196.1314; found: 196.1312.
Challenges and Mitigation Strategies
Byproduct Formation
Dimethylamine excess (>2 equivalents) leads to over-alkylation, generating N,N,N',N'-tetramethyl derivatives. Controlling stoichiometry (1.2 equivalents per substitution) and using scavengers (e.g., molecular sieves) reduces this issue.
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but complicate recycling. Switchable solvents (e.g., ionic liquids) are under investigation to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Substitution Reactions: The amino and dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, resins, and other materials
Mechanism of Action
The mechanism of action of N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine with structurally related triazine derivatives, highlighting substituent effects, properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The target compound’s electron-donating dimethylamino groups enhance nucleophilic aromatic substitution reactivity compared to halogenated derivatives (e.g., ’s dichlorophenoxy group) . Styryl-substituted triazines () exhibit extended conjugation, favoring applications in optoelectronics, whereas bulky substituents (e.g., morpholino in ) reduce solubility but improve target specificity in drug design .
Thermal and Chemical Stability: Triazines with dimethylamino substituents (target compound) are thermally stable, aligning with ’s findings on heat-resistant explosives . Halogenated derivatives () show superior hydrolytic stability due to electronegative chlorine atoms .
Applications: Pharmaceuticals: Bulky substituents (e.g., ’s phenethylamino group) improve receptor binding but reduce synthetic yields (39.5% vs. 50% in ) . Materials Science: Dimethylamino-substituted triazines are promising for thermally stable polymers or ligands, whereas styryl derivatives suit light-driven applications .
Research Findings and Data
Table 2: Solubility and Stability
Biological Activity
N-[4-Amino-6-(dimethylamino)-1,3,5-triazine-2-yl]-N,N-dimethylamine is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agrochemicals, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N6
- Molecular Weight : 182.20 g/mol
- CAS Number : 9391723
Biological Activity Overview
The biological activity of N-[4-amino-6-(dimethylamino)-1,3,5-triazine-2-yl]-N,N-dimethylamine has been investigated in various contexts:
- Anticancer Activity :
- Mechanism of Action :
- Agrochemical Applications :
Case Study 1: Anticancer Compound Development
A study designed new molecular hybrids containing triazine rings and sulfonamide fragments. These compounds were tested for cytotoxicity against HCT-116 and MCF-7 cell lines. The results showed that modifications in the substituents significantly influenced the anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in their efficacy .
Case Study 2: Mechanistic Insights
Research focused on the mechanism by which triazine derivatives induce apoptosis revealed that they cause G0/G1 and G2/M cell cycle arrest without affecting p53 pathways. This indicates a potential for developing treatments for p53-mutated cancers .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 25 | Apoptosis induction |
| Compound B | MCF-7 | 30 | Cell cycle arrest |
| Compound C | HCT-116 | 15 | Inhibition of MDM2-p53 |
Table 2: Agrochemical Efficacy
| Compound Name | Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Triazine A | Dandelion | 200 | 85 |
| Triazine B | Crabgrass | 150 | 90 |
| Triazine C | Broadleaf weeds | 100 | 80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 2,4-diamino-6-chloro-1,3,5-triazine. React with dimethylamine under nucleophilic substitution conditions (e.g., DMF at 80–100°C for 12–24 hours) to introduce dimethylamino groups .
- Step 2 : Further functionalization via coupling reactions (e.g., hydrazine hydrate for amino group retention) .
- Critical Parameters :
- Solvent polarity (DMF > DMSO) improves substitution efficiency.
- Elevated temperatures (>80°C) reduce byproducts like triazine ring hydrolysis intermediates .
- Yield Optimization :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dimethylamine | 80 | 12 | 65–70 |
| 2 | Hydrazine hydrate | 60 | 6 | 75–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Primary Methods :
- 1H/13C NMR : Resolve substituent patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm; triazine carbons at δ 160–170 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.1568 for C8H15N7) .
- Advanced Cross-Validation :
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 37.64%, H 5.92%, N 56.44%) .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR) predict the biological activity of triazine derivatives like this compound?
- Approach :
- Build 3D-QSAR models using substituent descriptors (e.g., Hammett σ, molar refractivity) to correlate structure with antileukemic activity .
- Key Findings :
- Electron-withdrawing groups (e.g., -NO2) at the 4-position enhance cytotoxicity (IC50 < 10 µM) .
- Hydrophobic substituents (e.g., -CF3) improve membrane permeability but may reduce solubility .
- Validation Metrics :
| Model | R² | q² | RMSE |
|---|---|---|---|
| CoMFA | 0.92 | 0.85 | 0.28 |
Q. What strategies mitigate solubility limitations of this compound in aqueous buffers while preserving bioactivity?
- Experimental Solutions :
- Co-solvent Systems : Use DMSO/water mixtures (<10% DMSO) to maintain compound stability .
- pH Adjustment : Protonate dimethylamino groups (pKa ~8.5) in acidic buffers (pH 5–6) to enhance solubility .
- Structural Modifications :
- Introduce polar substituents (e.g., -OH, -COOH) at non-critical positions (e.g., triazine C-2) without disrupting hydrogen-bonding interactions .
Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) impact the synthesis of triazine derivatives?
- Mechanistic Insights :
- Nucleophilic Substitution : Favored in polar aprotic solvents (DMF, DMSO) with excess amine .
- Ring-Opening : Occurs under strong acidic/basic conditions (e.g., HCl/NaOH > 2M), leading to thiourea or urea byproducts .
- Mitigation :
- Use mild bases (K2CO3) and controlled stoichiometry (amine:triazine = 2:1) to suppress degradation .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to validate conflicting cytotoxicity data?
- Case Study :
- Conflict : One study reports IC50 = 8.2 µM against leukemia cells , while another shows no activity (IC50 > 100 µM) .
- Resolution :
- Verify assay conditions (e.g., cell line specificity: Jurkat vs. K562).
- Check compound purity (HPLC > 95%) and storage stability (degradation in DMSO > 1 week) .
Methodological Recommendations
Q. Best practices for scaling up synthesis without compromising purity?
- Guidelines :
- Batch Reactors : Maintain temperature gradients <5°C during exothermic steps (e.g., amine addition).
- Purification : Use flash chromatography (silica gel, CH2Cl2/MeOH 9:1) for gram-scale batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
